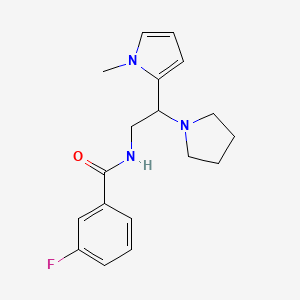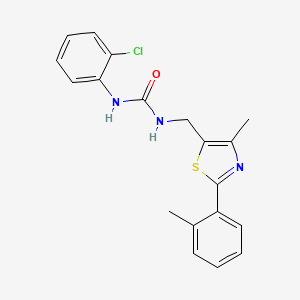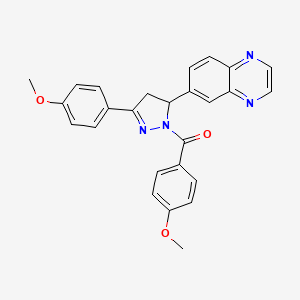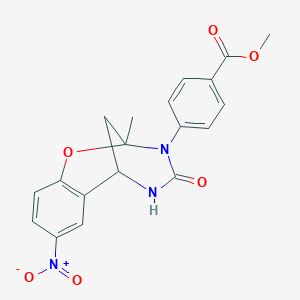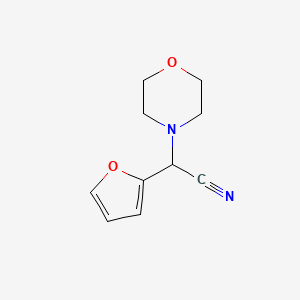
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile (FMAM) is a novel chemical compound that has recently been studied for its potential applications in the field of scientific research. FMAM is a heterocyclic compound containing a five-membered ring of carbon and oxygen atoms and a four-membered ring of nitrogen and oxygen atoms. It has been found to have a variety of properties that make it an attractive option for use in laboratory experiments and scientific research.
Scientific Research Applications
Polymerization and Capacitance Properties
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile and similar compounds have applications in electrochemical polymerization, as studied by Mo, Zhou, Ma, and Xu (2015). They focused on the polymerization of a related compound, 2-(thiophen-2-yl)furan, in acetonitrile electrolyte, leading to enhanced capacitance properties, potentially useful in supercapacitors (Mo, Zhou, Ma, & Xu, 2015).
Synthesis of Carbonitrile Derivatives
Dyachenko et al. (2015) explored the synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, providing insight into the chemical pathways and structures important for pharmaceutical and material science research (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
Chemical Synthesis and Application
Tsuge, Kanemasa, and Suga (1988) developed a method to synthesize 2-(1-phosphorylalkyl)furans using a similar compound, which finds applications in various chemical syntheses and potential pharmaceutical applications (Tsuge, Kanemasa, & Suga, 1988).
Catalytic Applications
In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, studied by Reddy et al. (2012), highlights the potential use of similar furan compounds in catalytic processes for synthesizing complex organic molecules (Reddy et al., 2012).
Molecular Docking and Antibacterial Activity
Khumar, Ezhilarasi, and Prabha (2018) conducted a molecular docking study of novel synthesized pyrazole derivatives, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, to evaluate their antibacterial activity, demonstrating the potential biomedical applications of these compounds (Khumar, Ezhilarasi, & Prabha, 2018).
properties
IUPAC Name |
2-(furan-2-yl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKWTAZWCXAPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


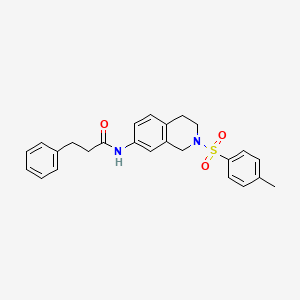
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-((4-methoxyphenyl)sulfonyl)butanoate](/img/structure/B2574506.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)
![6-Acetyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2574509.png)
